molecular formula C7H5ClN2S2 B8308969 2-(2-Chlorothiazol-4-yl)thiophen-3-amine

2-(2-Chlorothiazol-4-yl)thiophen-3-amine

Cat. No.: B8308969
M. Wt: 216.7 g/mol
InChI Key: WUMKZOSXNXJCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorothiazol-4-yl)thiophen-3-amine is a useful research compound. Its molecular formula is C7H5ClN2S2 and its molecular weight is 216.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The compound exhibits promising antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that thiazole derivatives, including those with chlorinated substitutions, show effective inhibition against various pathogenic microorganisms. For instance, derivatives containing the thiazole moiety have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

PathogenCompoundMIC (μg/mL)Reference
Staphylococcus aureus2-Chlorothiazole20-28
Bacillus subtilis2-Chlorothiazole20-28
Escherichia coli2-Chlorothiazole24-40
Candida albicans2-ChlorothiazoleModerate

Anti-inflammatory Properties

The anti-inflammatory potential of thiazole derivatives has been extensively studied. Compounds similar to 2-(2-Chlorothiazol-4-yl)thiophen-3-amine have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory response. Molecular docking studies have confirmed their binding affinity to COX and LOX enzymes, suggesting their potential as anti-inflammatory agents .

Table 2: Anti-inflammatory Activity of Thiazole Derivatives

CompoundTarget EnzymeBinding Affinity (kcal/mol)Reference
4-(4-chlorothiophen-2-yl)thiazol-2-amineCOX-2-8.5
4-(4-chlorothiophen-2-yl)thiazol-2-amineLOX-7.9

Anticancer Activity

Thiazole-based compounds are recognized for their anticancer properties. Research has shown that derivatives can induce cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanisms often involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Table 3: Anticancer Activity of Thiazole Derivatives

Cell LineCompoundIC50 (μM)Reference
MCF7 (Breast)4-Aminothiazole derivatives10-15
HepG2 (Liver)4-Aminothiazole derivatives12-18

Antioxidant Properties

The antioxidant capacity of thiazole compounds has been explored due to their ability to scavenge free radicals. This property is crucial for protecting cells from oxidative stress and related diseases. Studies indicate that certain thiazole derivatives can effectively reduce oxidative damage in cellular models .

Table 4: Antioxidant Activity of Thiazole Derivatives

CompoundAssay MethodIC50 (μM)Reference
Thiazole derivative ADPPH Scavenging20
Thiazole derivative BABTS Assay25

Properties

Molecular Formula

C7H5ClN2S2

Molecular Weight

216.7 g/mol

IUPAC Name

2-(2-chloro-1,3-thiazol-4-yl)thiophen-3-amine

InChI

InChI=1S/C7H5ClN2S2/c8-7-10-5(3-12-7)6-4(9)1-2-11-6/h1-3H,9H2

InChI Key

WUMKZOSXNXJCGT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1N)C2=CSC(=N2)Cl

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.